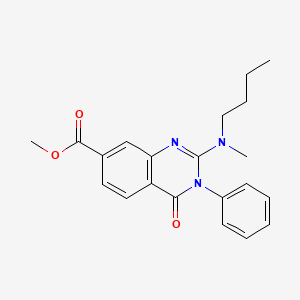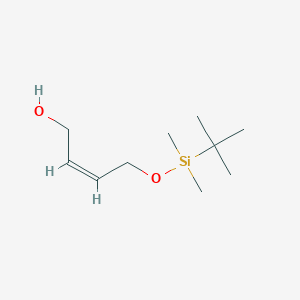![molecular formula C14H24N2O2 B2498954 N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2200881-97-4](/img/structure/B2498954.png)
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (SPRM) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer.
Wirkmechanismus
MPA acts as a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide), which means it selectively binds to the progesterone receptor and modulates its activity. Progesterone is a hormone that plays a crucial role in the menstrual cycle and pregnancy. MPA binds to the progesterone receptor and alters its activity, leading to changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth. MPA also alters the expression of various genes involved in the regulation of the menstrual cycle and pregnancy. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, which makes it an ideal model compound for studying the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides. However, MPA also has several limitations, including its complex synthesis method, which can make it difficult to obtain high yields and purity. In addition, MPA has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on MPA, including its potential applications in the treatment of breast cancer, endometriosis, and other reproductive disorders. Further studies are needed to understand the long-term effects of MPA and its potential side effects. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for MPA. Overall, MPA has significant potential for various scientific research applications and warrants further investigation.
Conclusion
In conclusion, N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer. MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, but also has several limitations, including its complex synthesis method and short half-life. Further studies are needed to understand the long-term effects of MPA and its potential side effects.
Synthesemethoden
MPA can be synthesized by the reaction of 1-methylcyclohexanone with ethyl acetoacetate to form 1-methylcyclohexylidenacetoacetone. The resulting product is then reacted with ethylenediamine and acetic anhydride to form MPA. The synthesis of MPA is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in various fields, including reproductive medicine, oncology, and pharmacology. In reproductive medicine, MPA has been used as a contraceptive agent due to its ability to inhibit ovulation and alter the endometrial lining. MPA has also been used in the treatment of endometriosis, a condition where the tissue that lines the uterus grows outside of it, causing pain and infertility. In oncology, MPA has been studied as a chemopreventive agent against breast cancer due to its ability to inhibit the growth of breast cancer cells. In pharmacology, MPA has been used as a model compound to study the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides and their effects on various physiological processes.
Eigenschaften
IUPAC Name |
N-[2-[[2-(1-methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-12(17)15-9-10-16-13(18)11-14(2)7-5-4-6-8-14/h3H,1,4-11H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREXCWRYIWWCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CC(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(1-methylcyclohexyl)acetamido]ethyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)